![molecular formula C12H20Cl2N2O B3101828 [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 1402232-62-5](/img/structure/B3101828.png)
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride
Overview
Description
“[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number 1402232-62-5 . Its molecular formula is C12H19ClN2O .
Molecular Structure Analysis
The molecular structure of “[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in drug metabolism studies to predict drug-drug interactions. Selective inhibitors are essential for identifying specific CYP isoforms involved in drug metabolism. This research area involves evaluating the selectivity and potency of chemical inhibitors, which can include pyridine derivatives (Khojasteh et al., 2011).
Decontamination and Antidotal Treatment
Studies on the efficacy of decontamination and antidotal treatment in cases of poisoning with organophosphates emphasize the development of effective treatments. Research on compounds like oxime, which has structural similarities to pyridine derivatives, underscores the importance of chemical structures in developing antidotes (Knez˘ević & Tadić, 1994).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are key precursors for the pharmaceutical industry, highlights the role of hybrid catalysts in developing lead molecules. This area of research focuses on creating structurally complex and biologically active compounds using diverse catalysts, including pyridine derivatives (Parmar et al., 2023).
Optoelectronic Materials from Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials is an emerging field. This research focuses on developing materials for organic light-emitting diodes (OLEDs) and solar cells, highlighting the versatility of pyridine-related structures in advanced applications (Lipunova et al., 2018).
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
The development of 1,3,4-oxadiazole derivatives for various therapeutic applications showcases the importance of chemical structures in medicinal chemistry. These compounds exhibit a wide range of bioactivities, including anticancer and antibacterial effects, demonstrating the potential for new drug development (Verma et al., 2019).
properties
IUPAC Name |
[4-(pyridin-4-ylmethyl)oxan-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-10-12(3-7-15-8-4-12)9-11-1-5-14-6-2-11;;/h1-2,5-6H,3-4,7-10,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIUDUPDIYFTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




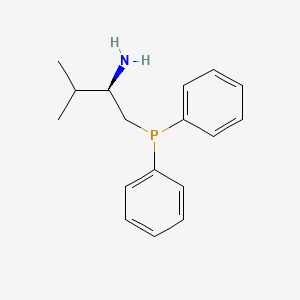
![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)


![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)
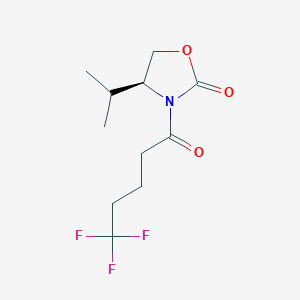
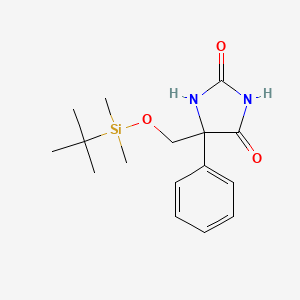
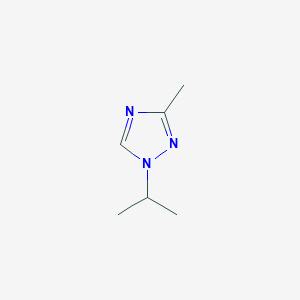
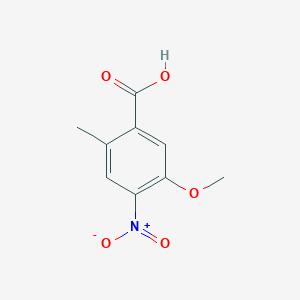
![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)
![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)

